Ac-Arg-NH2 acetate
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Overview
Description
Acetyl-L-arginine amide acetate is a compound with the molecular formula C₈H₁₇N₅O₂. It is a derivative of the amino acid arginine, where the amino group is acetylated, and the carboxyl group is amidated. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of Ac-Arg-NH2 acetate, also known as Cenupatide, is the Urokinase-type plasminogen activator receptor (uPAR) . uPAR plays a crucial role in various physiological and pathological processes, including cell migration, adhesion, proliferation, and differentiation .
Mode of Action
Cenupatide interacts with its target, uPAR, by inhibiting its activity . This interaction results in anti-angiogenic and anti-inflammatory effects , which can be beneficial in various therapeutic applications.
Biochemical Pathways
For instance, the inhibition of uPAR can disrupt the formation of blood vessels (angiogenesis), which is a critical process in tumor growth and inflammation .
Result of Action
The inhibition of uPAR by this compound leads to anti-angiogenic and anti-inflammatory effects . These effects can be beneficial in the treatment of diseases characterized by excessive angiogenesis or inflammation, such as cancer and autoimmune disorders .
Biochemical Analysis
Biochemical Properties
Ac-Arg-NH2 acetate is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to be a key player in the metabolism of acetate .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is involved in the formation of acetyl-CoA for energy derivation and lipogenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the metabolism of acetate, where it is converted to acetyl-CoA by acyl-CoA short-chain synthetases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-L-arginine amide acetate typically involves the protection of the amino group of arginine, followed by acetylation and amidation. The process can be summarized as follows:
Protection of the amino group: The amino group of arginine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Acetylation: The protected arginine is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Deprotection and amidation: The protecting group is removed, and the carboxyl group is converted to an amide using ammonia or an amine derivative.
Industrial Production Methods
In industrial settings, the production of acetyl-L-arginine amide acetate may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and their derivatives.
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-arginine amide acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The acetyl and amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Acetyl-L-arginine amide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, including as an anti-wrinkle agent in cosmetic formulations.
Industry: The compound is used in the production of pharmaceuticals and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
Acetyl hexapeptide-8:
Cenupatide: A peptide with similar functional groups, used as a urokinase-type plasminogen activator receptor inhibitor.
Uniqueness
Acetyl-L-arginine amide acetate is unique due to its specific acetylation and amidation, which confer distinct chemical and biological properties. Its ability to inhibit muscle contraction and its use in peptide synthesis make it a valuable compound in various fields.
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPITFWGMXUHM-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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